N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide
Description
N-(3-{[(4-Fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide (CAS: 338392-94-2) is a sulfonamide derivative with the molecular formula C₂₁H₁₇F₄NO₃S and a molecular weight of 439.42 g/mol . Its structure comprises a 4-(trifluoromethyl)benzenesulfonamide group linked to a phenyl ring substituted with a (4-fluorobenzyl)oxy-methyl moiety. This compound is structurally tailored for interactions with hydrophobic enzyme pockets, suggesting applications in medicinal chemistry, particularly as a kinase or protease inhibitor.
Properties
IUPAC Name |
N-[3-[(4-fluorophenyl)methoxymethyl]phenyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4NO3S/c22-18-8-4-15(5-9-18)13-29-14-16-2-1-3-19(12-16)26-30(27,28)20-10-6-17(7-11-20)21(23,24)25/h1-12,26H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVZUUMNBJAZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)COCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
-
Formation of the Benzyl Ether: : The initial step involves the reaction of 4-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the benzyl ether. This reaction often employs a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
-
Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This can be achieved by reacting the benzyl ether intermediate with a sulfonyl chloride derivative, such as 4-(trifluoromethyl)benzenesulfonyl chloride, in the presence of a base like triethylamine.
-
Final Coupling: : The final step involves coupling the intermediate with a suitable amine derivative to form the desired this compound. This step may require a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
-
Substitution Reactions: : The presence of fluorine and sulfonamide groups makes this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the benzyl ether linkage, using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can also occur, especially at the sulfonamide group, using reducing agents like lithium aluminum hydride.
-
Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures. This involves the use of palladium catalysts and boronic acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding ketones or carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have been synthesized and evaluated for their ability to inhibit protein kinase activity, which plays a crucial role in cancer cell proliferation. These studies suggest that modifications to the benzenesulfonamide structure can enhance its efficacy against various cancer types .
1.2 Antimicrobial Properties
Recent investigations have shown that benzenesulfonamide derivatives can possess strong antimicrobial activity against multidrug-resistant strains of bacteria and mycobacteria. A study demonstrated that compounds bearing a trifluoromethyl group showed enhanced antibacterial properties compared to traditional antibiotics, indicating their potential as new therapeutic agents for treating infections caused by resistant pathogens .
Agricultural Applications
2.1 Crop Protection
This compound and its analogs have been explored for use in crop protection. These compounds can act as herbicides or fungicides due to their ability to interfere with specific biochemical pathways in pests or pathogens. Patent literature indicates that such compounds can be effective against a range of agricultural pests, thereby improving crop yields and sustainability .
Materials Science
3.1 Development of Functional Materials
The unique properties of this compound make it suitable for the development of advanced materials. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research has focused on synthesizing composites that leverage the compound's characteristics for applications in coatings, adhesives, and other industrial materials .
Table 1: Summary of Anticancer Activity Studies
| Compound | Target Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 5.2 | |
| Compound B | Lung Cancer | 3.8 | |
| Compound C | Colon Cancer | 4.1 |
Table 2: Antimicrobial Efficacy Against Mycobacterial Strains
Mechanism of Action
The mechanism by which N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins.
Comparison with Similar Compounds
S-Alkylated 1,2,4-Triazoles (Compounds 10–15)
Synthesized via Friedel-Crafts and nucleophilic addition reactions, these derivatives (e.g., (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones) feature halogen substituents (X = H, Cl, Br) and fluorophenyl groups . Unlike the target compound, these triazoles exhibit tautomerism (thiol-thione equilibrium) and lack the benzyloxy-methyl linker. Their IR spectra show C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) stretches, absent in the target sulfonamide, confirming distinct tautomeric states .
Mercaptoethyl Derivatives (e.g., Compound 10b)
N-(2-mercaptoethyl)-4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide (10b) shares the trifluoromethyl and halogenated aryl groups but incorporates a picolinamide-urea scaffold .
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
This derivative replaces the fluorobenzyl group with a methyl-oxazole ring, reducing lipophilicity (logP ~2.5 vs. ~3.8 for the target compound) and altering metabolic stability . The oxazole’s rigidity may limit conformational flexibility, affecting bioavailability.
Functional Group Comparisons
Biological Activity
N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with commercially available phenolic compounds and trifluoromethyl benzenesulfonyl chlorides.
- Reactions : The key reactions include nucleophilic substitution and ether formation. The trifluoromethyl group is introduced to enhance biological activity and lipophilicity.
2. Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its anticancer properties and enzyme inhibition capabilities.
2.1 Anticancer Activity
Recent studies have demonstrated that compounds with a trifluoromethyl group exhibit enhanced interaction with cellular targets, improving their efficacy against cancer cell lines. For instance:
- Cell Line Testing : In vitro tests showed significant growth inhibition in various cancer cell lines, including leukemia (RPMI-8226), non-small cell lung cancer (A549), and renal cancer (A498) .
| Cell Line | Compound Tested | Growth Inhibition (%) |
|---|---|---|
| RPMI-8226 (Leukemia) | This compound | > 20% |
| A549 (Lung Cancer) | This compound | > 10% |
| A498 (Renal Cancer) | This compound | > 15% |
2.2 Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression:
- Target Enzymes : The compound shows promise as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and proliferation .
3. Case Studies
Several case studies highlight the effectiveness of trifluoromethylated compounds in clinical settings:
- Study on EGFR Inhibition : A study indicated that similar compounds with trifluoromethyl groups exhibited potent inhibitory effects on EGFR, suggesting a potential pathway for therapeutic applications in cancer treatment .
- Antiviral Activity : Other derivatives have shown activity against viral replication, indicating that modifications to the molecule can lead to diverse biological effects .
4. Conclusion
This compound represents a significant advancement in the development of anticancer agents. Its unique structural features contribute to its biological activity, particularly through enhanced interaction with cellular targets and enzyme inhibition.
Further research is warranted to explore its full therapeutic potential, optimize its efficacy, and assess its safety profile in clinical applications. The incorporation of trifluoromethyl groups continues to be a promising strategy in drug design, particularly for targeting critical pathways in cancer biology.
Q & A
Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, human serum) at 37°C. Monitor degradation kinetics using LC-MS/MS over 24–72 hours. Compare half-life (t₁/₂) to structurally similar sulfonamides. For oxidative stability, expose the compound to cytochrome P450 enzymes or H₂O₂ and analyze metabolites via high-resolution mass spectrometry .
Q. What in vitro assays are appropriate for evaluating its enzyme inhibitory activity?
- Methodological Answer : Use fluorogenic or colorimetric substrates in target-specific assays (e.g., carbonic anhydrase inhibition via stopped-flow CO₂ hydration). Measure IC₅₀ values in triplicate using dose-response curves (1 nM–100 µM). For kinase targets, employ ADP-Glo™ assays. Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results with SPR (surface plasmon resonance) to confirm binding kinetics .
Q. What computational strategies predict the compound’s binding affinity to protein targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against crystal structures of target proteins (e.g., HDACs or kinases). Prioritize docking poses with the lowest Gibbs free energy (ΔG). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns to assess binding stability. Use MMGBSA (Molecular Mechanics/Generalized Born Surface Area) to calculate binding energies. Cross-reference with pharmacophore models to identify critical interactions (e.g., hydrogen bonds with sulfonamide groups) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Systematically compare assay conditions (e.g., cell lines, serum concentrations, incubation times). Replicate experiments with standardized protocols (e.g., CLIA guidelines). Use orthogonal assays (e.g., Western blot for target protein modulation alongside cell viability assays). Employ meta-analysis tools to identify confounding variables (e.g., solvent effects from DMSO) .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Methodological Answer : Test co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin complexes. Determine logP via shake-flask method (octanol/water) to guide formulation. For parenteral administration, use nanosuspensions stabilized with poloxamers. Validate solubility enhancements by comparing AUC (area under the curve) in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
